
Oxythiamine octyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxythiamine octyl disulfide is a chemical compound with the molecular formula C20H33N3O3S2 It is a derivative of oxythiamine, which is an antivitamin that inhibits thiamine-dependent enzymes The compound features a disulfide bond, which is a sulfur-sulfur bond, and an octyl group, which is an eight-carbon alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxythiamine octyl disulfide typically involves the formation of a disulfide bond between two thiol groups. One common method is the oxidative coupling of thiols. For example, the thiol precursor can be oxidized using molecular oxygen in the presence of a catalyst to form the disulfide bond . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) .
Industrial Production Methods
Industrial production of disulfides, including this compound, often employs scalable methods such as the reaction of alkyl halides with sodium thiosulfate in DMSO. This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxythiamine octyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The octyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the octyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxythiamine octyl disulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Studied for its effects on enzyme activity, particularly thiamine-dependent enzymes.
Mécanisme D'action
Oxythiamine octyl disulfide exerts its effects primarily by inhibiting thiamine-dependent enzymes, such as transketolase. This inhibition disrupts the non-oxidative synthesis of ribose, leading to cell cycle arrest and apoptosis in cancer cells . The compound interferes with multiple cellular signaling pathways, resulting in altered protein expression and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxythiamine: A thiamine analogue that inhibits thiamine-dependent enzymes.
Thiamine pyrophosphate (TPP): The active form of thiamine, involved in several metabolic pathways.
Disulfiram: A compound containing a disulfide bond, used in the treatment of chronic alcoholism.
Uniqueness
Oxythiamine octyl disulfide is unique due to its combination of an oxythiamine moiety and an octyl disulfide group. This structure allows it to inhibit thiamine-dependent enzymes while also providing the stability and reactivity associated with disulfide bonds. This dual functionality makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84714-60-3 |
|---|---|
Formule moléculaire |
C20H33N3O3S2 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
N-[(Z)-5-hydroxy-3-(octyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |
InChI |
InChI=1S/C20H33N3O3S2/c1-4-5-6-7-8-9-12-27-28-19(10-11-24)16(2)23(15-25)14-18-13-21-17(3)22-20(18)26/h13,15,24H,4-12,14H2,1-3H3,(H,21,22,26)/b19-16- |
Clé InChI |
IYMUXMQNHSEVET-MNDPQUGUSA-N |
SMILES isomérique |
CCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |
SMILES canonique |
CCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


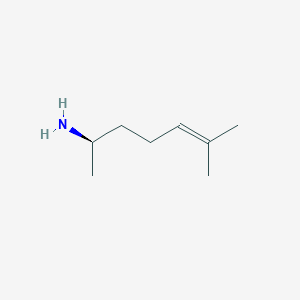

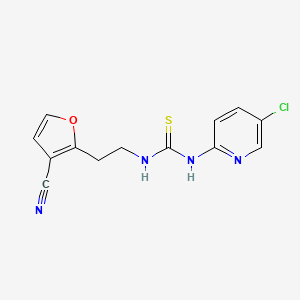


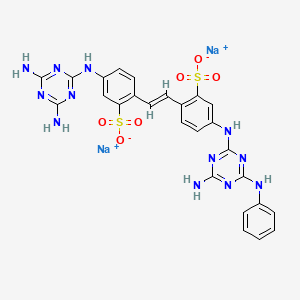
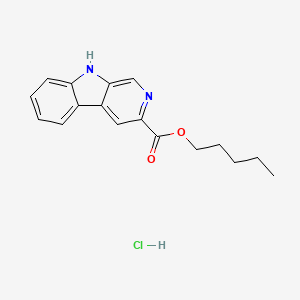
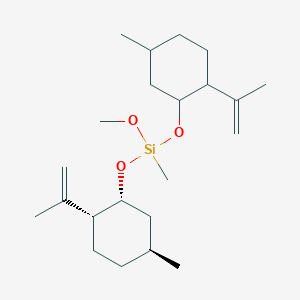
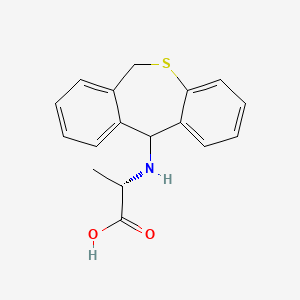
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
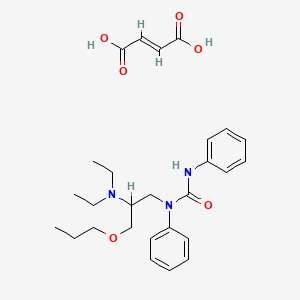
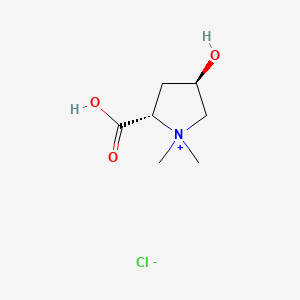
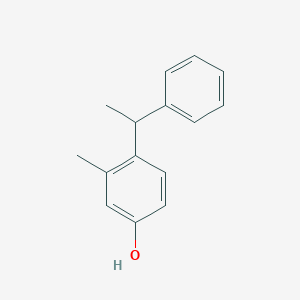
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
